3-Ethoxyphenethylamine

Description

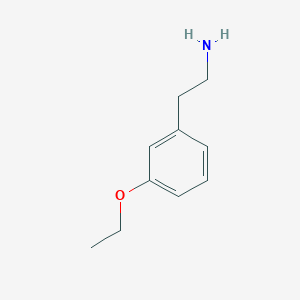

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWUNLYMHNSAPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374479 |

Source

|

| Record name | 3-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76935-76-7 |

Source

|

| Record name | 3-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-ethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxyphenethylamine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethoxyphenethylamine

Introduction

Phenethylamines are a class of organic compounds containing a phenethylamine skeleton. The core structure consists of a phenyl ring joined to an amino group by a two-carbon sidechain. This scaffold is the basis for a wide range of neuroactive compounds, including neurotransmitters (e.g., dopamine), hormones, and numerous classes of synthetic drugs. Modifications to the phenyl ring, such as the addition of alkoxy groups, can significantly alter the pharmacological and pharmacokinetic properties of the molecule.

This guide provides a detailed technical overview of a viable synthetic pathway for this compound and outlines the standard analytical methods for its structural confirmation and purity assessment. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, designed for an audience of researchers and drug development professionals. We will explore the causality behind procedural choices, ensuring a robust and reproducible approach to both the synthesis and characterization of this compound.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of a nitrile precursor, 3-ethoxyphenylacetonitrile. This common and high-yielding transformation is a cornerstone of amine synthesis. The precursor itself can be synthesized from 3-hydroxybenzyl cyanide via Williamson ether synthesis or from 3-ethoxybenzaldehyde. This guide will focus on the final, critical step: the reduction of the nitrile to the primary amine.

Synthetic Pathway Overview

The chosen pathway involves the reduction of the cyano group of 3-ethoxyphenylacetonitrile using a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent. This method is highly effective for converting nitriles to primary amines.

Caption: Synthetic workflow for the reduction of 3-ethoxyphenylacetonitrile.

Experimental Protocol: Reduction of 3-Ethoxyphenylacetonitrile

This protocol describes the reduction of 3-ethoxyphenylacetonitrile to this compound using Lithium Aluminum Hydride (LiAlH₄).

Rationale for Key Choices:

-

LiAlH₄: Chosen for its high reactivity and effectiveness in reducing nitriles to primary amines. It provides a clean, high-yielding conversion.

-

Anhydrous Tetrahydrofuran (THF): Used as the solvent due to its ability to dissolve the nitrile and its compatibility with LiAlH₄. It is crucial that the solvent is anhydrous, as LiAlH₄ reacts violently with water.

-

Inert Atmosphere (Nitrogen/Argon): Necessary to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture and oxygen.

-

Sequential Workup: The careful, sequential addition of water and sodium hydroxide solution (Fieser workup) is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts, making them easy to filter off.

Materials and Reagents:

| Reagent/Material | Quantity (Example Scale) | Molar Mass ( g/mol ) | Moles (mol) |

| 3-Ethoxyphenylacetonitrile | 8.05 g | 161.20 | 0.05 |

| Lithium Aluminum Hydride (LiAlH₄) | 3.80 g | 37.95 | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | 200 mL | - | - |

| Deionized Water (H₂O) | 3.8 mL | 18.02 | - |

| 15% Sodium Hydroxide (aq) | 3.8 mL | - | - |

| Deionized Water (H₂O) | 11.4 mL | - | - |

| Diethyl Ether or Dichloromethane | ~150 mL | - | - |

| Anhydrous Magnesium Sulfate | ~10 g | - | - |

Step-by-Step Procedure:

-

Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.

-

Reagent Addition: The flask is charged with Lithium Aluminum Hydride (3.80 g, 0.10 mol) and anhydrous THF (100 mL) is added via cannula under an inert atmosphere. The resulting suspension is stirred.

-

Substrate Addition: 3-Ethoxyphenylacetonitrile (8.05 g, 0.05 mol) is dissolved in anhydrous THF (100 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30 minutes. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Workup): The flask is cooled in an ice bath to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

-

3.8 mL of deionized water.

-

3.8 mL of 15% aqueous sodium hydroxide solution.

-

11.4 mL of deionized water.

-

Causality: This specific sequence results in the formation of a granular, easily filterable precipitate of aluminum salts.

-

-

Filtration and Extraction: The resulting white precipitate is removed by suction filtration through a bed of Celite, and the solid is washed with several portions of THF or diethyl ether. The combined organic filtrates are collected.

-

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The remaining residue is dissolved in diethyl ether or dichloromethane (~100 mL) and washed with brine (2 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound as an oil.

-

Purification (Optional): If necessary, the product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, the freebase oil is dissolved in a minimal amount of isopropanol, and concentrated hydrochloric acid is added dropwise until the solution is acidic, followed by the addition of anhydrous diethyl ether to precipitate the white crystalline salt.

Part 2: Characterization of this compound

Once synthesized, the identity and purity of the compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

Predicted NMR Data (in CDCl₃):

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 7.20 | t | 1H | Ar-H (C5) | |

| δ 6.70 - 6.85 | m | 3H | Ar-H (C2, C4, C6) | |

| δ 4.05 | q | 2H | -O-CH₂ -CH₃ | |

| δ 2.95 | t | 2H | Ar-CH₂-CH₂ -NH₂ | |

| δ 2.75 | t | 2H | Ar-CH₂ -CH₂-NH₂ | |

| δ 1.60 (broad s) | s | 2H | -NH₂ | |

| δ 1.42 | t | 3H | -O-CH₂-CH₃ |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| δ 159.0 | Ar-C (C3, C-O) | |

| δ 140.5 | Ar-C (C1) | |

| δ 129.5 | Ar-C (C5) | |

| δ 120.8 | Ar-C (C6) | |

| δ 114.5 | Ar-C (C2) | |

| δ 112.0 | Ar-C (C4) | |

| δ 63.2 | -O-CH₂ -CH₃ | |

| δ 43.5 | Ar-CH₂-CH₂ -NH₂ | |

| δ 39.0 | Ar-CH₂ -CH₂-NH₂ | |

| δ 14.9 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2][3]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3400 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3010 - 3100 | Medium | C-H stretch (sp²) | Aromatic C-H |

| 2850 - 2980 | Strong | C-H stretch (sp³) | Aliphatic C-H |

| ~1600, ~1480 | Med-Strong | C=C stretch | Aromatic Ring |

| 1200 - 1250 | Strong | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| 1020 - 1050 | Strong | C-O stretch (symmetric) | Aryl-Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.[4][5] For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol .

Expected EI-MS Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the intact molecule.

-

Base Peak: A prominent peak at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment from alpha-beta cleavage. This is highly characteristic of primary phenethylamines.

-

Other Key Fragments:

-

m/z = 136: Loss of the ethyl group from the ether ([M - 29]⁺).

-

m/z = 121: Benzylic cleavage to form the ethoxybenzyl cation [CH₂(C₆H₄)OCH₂CH₃]⁺.

-

Conclusion

The synthesis of this compound via the reduction of 3-ethoxyphenylacetonitrile is a robust and reliable method. The identity, structure, and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The detailed protocols and characterization data presented in this guide provide a comprehensive framework for researchers to produce and validate this compound with a high degree of confidence.

References

- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. [URL: https://erowid.org/library/books_online/pihkal/pihkal.shtml]

- Bier, D., et al. (2018). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp04535a]

- Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. [URL: https://en.wikipedia.org/wiki/3-Methoxy-4-ethoxyphenethylamine]

- de Oliveira, G. A. R., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. MDPI. [URL: https://www.mdpi.com/2227-9717/12/3/232]

- Erowid. (n.d.). PiHKAL Entry #72: Escaline. [URL: https://erowid.org/library/books_online/pihkal/pihkal072.shtml]

- ChemicalBook. (n.d.). 2-PhenylethylaMine(64-04-0)IR1. [URL: http://www.chemicalbook.com/spectrum/64-04-0_ir.htm]

- ChemicalBook. (n.d.). L-1-Phenylethylamine(2627-86-3)IR1. [URL: http://www.chemicalbook.com/spectrum/2627-86-3_ir.htm]

- University of Otago. (2020). The prediction of far-infrared spectra for molecular crystals of forensic interest - Phenylethylamine, ephedrine pseudoephedrine. [URL: https://ourarchive.otago.ac.nz/handle/10523/10049]

- Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC--MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. ResearchGate. [URL: https://www.researchgate.net/publication/23467664_GC--MS_Analysis_of_Ring_and_Side_Chain_Regioisomers_of_Ethoxyphenethylamines]

- PubChem. (n.d.). 3-Methoxyphenethylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74866]

- Wikipedia. (n.d.). meta-Tyramine. [URL: https://en.wikipedia.org/wiki/Meta-Tyramine]

- Hupp, A. M., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. [URL: https://pubmed.ncbi.nlm.nih.gov/28329723/]

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0603]

- Santa Cruz Biotechnology. (n.d.). 3-Hydroxyphenethylamine hydrochloride. [URL: https://www.scbt.com/p/3-hydroxyphenethylamine-hydrochloride-3458-98-8]

Sources

- 1. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-PhenylethylaMine(64-04-0) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel ethoxy-substituted phenethylamine derivatives

An In-Depth Technical Guide to Ethoxy-Substituted Phenethylamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethoxy-substituted phenethylamine derivatives, a significant class of compounds in medicinal chemistry and pharmacology. We delve into the core aspects of their chemical synthesis, explore the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, and detail their mechanisms of action, with a particular focus on serotonergic receptor interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and advancing research in this area.

Introduction: The Phenethylamine Scaffold and the Significance of Ethoxy Substitution

The 2-phenethylamine framework is a foundational structural motif in neuropharmacology, present in endogenous catecholamines like dopamine and norepinephrine as well as a vast array of synthetic compounds.[1] Modifications to this core structure have yielded compounds with diverse pharmacological activities, including stimulants, hallucinogens, and entactogens.[2] The 2,5-dimethoxyphenethylamine series, commonly known as the "2C" family, is a prominent class of psychedelic compounds first systematically explored by Alexander Shulgin.[3]

Within this family, the nature of the substituent at the 4-position of the benzene ring is a critical determinant of potency and qualitative effects. Ethoxy substitution, as seen in compounds like 2,5-dimethoxy-4-ethylphenethylamine (2C-E), represents a key modification. Generally, introducing small, lipophilic substituents at this position enhances metabolic stability and potency.[3] The ethoxy group, in particular, has been shown to modulate receptor binding affinity and functional activity, making this subclass a subject of significant research interest. This guide will elucidate the chemical, pharmacological, and analytical dimensions of these important derivatives.

Chemical Synthesis Strategies

The synthesis of 4-ethoxy-substituted phenethylamines typically follows established routes for phenethylamine production, with modifications to introduce the desired alkoxy group. A common and versatile approach involves the Henry reaction (nitroaldol condensation) between a substituted benzaldehyde and a nitroalkane, followed by reduction of the resulting nitrostyrene.

General Synthesis Pathway

The archetypal synthesis begins with 2,5-dimethoxybenzaldehyde. This starting material is subjected to ethylation at the 4-position, often via a multi-step process if not commercially available, to yield 4-ethoxy-2,5-dimethoxybenzaldehyde. This aldehyde is then reacted with nitroethane in the presence of a catalyst (e.g., butylamine in acetic acid) to form the corresponding β-nitrostyrene intermediate. The final and critical step is the reduction of the nitro group and the double bond to yield the primary amine of the target phenethylamine.

Caption: Generalized synthesis workflow for 2C-E.

Detailed Experimental Protocol: Synthesis of 2C-E

This protocol is a representative example and must be performed by qualified personnel in a controlled laboratory setting, adhering to all safety regulations.

Step 1: Nitrostyrene Formation

-

To a solution of 4-ethoxy-2,5-dimethoxybenzaldehyde (10 mmol) in glacial acetic acid (30 mL), add nitroethane (15 mmol).

-

Add butylamine (5 mmol) dropwise while stirring.

-

Heat the mixture at 90-100°C for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

The precipitated yellow solid, 1-(4-ethoxy-2,5-dimethoxyphenyl)-2-nitropropene, is collected by vacuum filtration.

-

Wash the solid with cold water and allow it to air dry. Recrystallization from a suitable solvent like methanol or isopropanol can be performed for further purification.

Step 2: Reduction to Phenethylamine

-

In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium Aluminium Hydride (LiAlH4) (20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

-

Slowly add a solution of the nitrostyrene intermediate (5 mmol) in anhydrous THF (25 mL) to the LiAlH4 suspension, maintaining gentle reflux.

-

After the addition is complete, reflux the mixture for 6-8 hours.

-

Cool the reaction to 0°C in an ice bath and cautiously quench by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield the crude product.

-

The freebase can be purified by vacuum distillation or converted to a salt (e.g., hydrochloride) by dissolving in a suitable solvent (like isopropanol) and adding a solution of HCl in the same solvent, followed by recrystallization.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenethylamine derivatives is highly sensitive to their substitution patterns. For ethoxy-substituted compounds, several structural features are key determinants of receptor affinity and efficacy.

-

4-Position Alkoxy Chain: Extending the 4-position substituent from a methoxy to an ethoxy group generally increases binding affinities at serotonin 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4] This is often attributed to increased lipophilicity, which can enhance passage across the blood-brain barrier and improve interaction with the hydrophobic pockets of the receptor binding site.

-

2- and 5-Position Methoxy Groups: The methoxy groups at the 2 and 5 positions are considered crucial for the psychedelic activity of this class of compounds.[5] They are believed to orient the ligand correctly within the 5-HT₂A receptor binding pocket.

-

Alpha-Methylation: The addition of a methyl group to the alpha-carbon of the ethylamine side chain (transforming a phenethylamine into an amphetamine) can increase psychoactive potency.[4] However, it can also alter the receptor interaction profile. Phenethylamines tend to bind more strongly to the Trace Amine-Associated Receptor 1 (TAAR1) compared to their amphetamine counterparts.[4]

-

N-Substitution: While simple N-alkylation often reduces activity, N-benzyl substitution has been shown to dramatically increase both binding affinity and functional potency at 5-HT₂A receptors, leading to the development of the NBOMe class of compounds.[1][6]

Caption: 5-HT2A receptor downstream signaling pathway.

Analytical Methodologies

Accurate detection and quantification of ethoxy-substituted phenethylamines in biological matrices are essential for both clinical and forensic toxicology. The gold standard for confirmatory analysis is chromatography coupled with mass spectrometry. [5]

Overview of Techniques

-

Immunoassays: Often used for initial screening, but they can suffer from cross-reactivity with other phenethylamines, leading to false positives. [2]* Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique, often requiring derivatization of the amine group to improve chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for quantification due to its high sensitivity, specificity, and ability to analyze compounds without derivatization. It is reliable for routine quality control and regulatory purposes. [[“]]

Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a general framework for the quantitative analysis of a compound like 2C-E in a plasma sample.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the 2C-E analytical standard and a corresponding deuterated internal standard (e.g., 2C-E-d4) in methanol.

-

Create a series of calibration standards by spiking blank plasma with known concentrations of 2C-E.

-

For each unknown sample, QC, and calibrator, aliquot 100 µL of plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Tandem MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard. For 2C-E (Molar Mass: 209.29 g/mol ), the protonated molecule [M+H]⁺ is m/z 210.3. Transitions would be determined by direct infusion and optimization (e.g., quantifier 210.3 -> 165.1, qualifier 210.3 -> 135.1).

-

Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

-

Apply a linear regression model to the calibration curve.

-

Quantify the concentration of 2C-E in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

Ethoxy-substituted phenethylamines are a pharmacologically rich class of molecules whose properties are dictated by subtle structural modifications. Their primary mechanism of action via the 5-HT₂A receptor makes them valuable tools for neuroscience research and potential starting points for the development of novel therapeutics for psychiatric disorders. Future research should focus on developing derivatives with improved receptor selectivity to minimize off-target effects, further elucidating the functional selectivity (biased agonism) at the 5-HT₂A receptor, and conducting comprehensive metabolic and toxicological profiling to ensure safety. The synthesis and analytical protocols outlined in this guide provide a robust foundation for researchers to contribute to this evolving field.

References

-

Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

-

Rudin, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

-

Eshleman, A. J., et al. (2018). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. Psychopharmacology. Available at: [Link]

-

Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung. Available at: [Link]

-

Wikipedia contributors. (n.d.). 2C-E. Wikipedia. Available at: [Link]

-

Pérez-Mañá, C., et al. (2020). Acute Effects of 2C-E in Humans: An Observational Study. Frontiers in Pharmacology. Available at: [Link]

-

Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology. Available at: [Link]

-

Rudin, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (n.d.). 2C (psychedelics). Wikipedia. Available at: [Link]

-

Sjöberg, P., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Montanari, E., & Ghedini, V. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Lee, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]

-

Consensus. (n.d.). Analytical methods for detecting phenethylamines in dietary supplements. Consensus. Available at: [Link]

-

Lee, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Available at: [Link]

-

Sjöberg, P., et al. (2014). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate. Available at: [Link]

-

Pifl, C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

- Yamanouchi Pharmaceutical Co., Ltd. (1994). Process for producing substituted phenethylamine derivatives. Google Patents.

-

Bishop, C. L., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

- Teva Pharmaceutical Industries Ltd. (2006). Process for the preparation of phenethylamine derivatives. Google Patents.

-

Gatch, M. B., et al. (2014). An LC–MS–MS method for quantitation of four new phenethylamines (BOX series) in plasma: in vivo application. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Worrell, B. T., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

In-silico prediction of 3-Ethoxyphenethylamine receptor binding

An In-Depth Technical Guide: In-Silico Prediction of 3-Ethoxyphenethylamine Receptor Binding: A Methodological Whitepaper

Abstract

This guide provides a comprehensive, in-depth methodology for the in-silico prediction of receptor binding for the novel psychoactive compound, this compound (3-EPEA). As a molecule with limited empirical data, computational approaches offer a robust, first-pass strategy to hypothesize its pharmacological targets and mechanism of action. We will navigate the complete workflow, from target identification and homology modeling of G-protein coupled receptors (GPCRs) to molecular docking, pharmacophore analysis, and the interpretation of binding affinities. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and reproducible system. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to novel small molecules.

Introduction: The Case for In-Silico First

This compound (3-EPEA) is a substituted phenethylamine, a chemical class renowned for its diverse interactions with the central nervous system. Structurally related to compounds like mescaline and escaline, it is logical to hypothesize that its primary targets are monoaminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[1][2] However, with no significant body of published experimental data, traditional wet-lab screening is a resource-intensive endeavor.

In-silico toxicology and pharmacology provide a powerful alternative, enabling rapid, cost-effective screening of a compound against numerous biological targets.[3][4] By simulating the interaction between a ligand (3-EPEA) and a receptor at the molecular level, we can predict binding affinity, identify key interacting residues, and generate testable hypotheses that can guide and refine subsequent experimental validation.[5] This guide delineates a complete, field-proven workflow for this predictive process.

Foundational Strategy: Target Identification & Selection

The success of any in-silico study hinges on the rational selection of biological targets. For 3-EPEA, the phenethylamine scaffold strongly suggests an affinity for GPCRs, the largest family of transmembrane receptors and crucial drug targets.[6]

Rationale for Target Selection:

-

Structural Analogy: The molecular structure of 3-EPEA is analogous to known serotonergic psychedelics and stimulants. Therefore, the primary targets of interest include serotonin receptors (especially 5-HT₂ family), dopamine receptors (D₁-D₅), and adrenergic receptors.

-

Therapeutic & Psychoactive Relevance: These receptor families are deeply involved in mood, perception, and cognition, aligning with the potential effects of a novel phenethylamine.[7][8]

For this guide, we will focus on the human Serotonin 2A Receptor (5-HT₂ₐR) as our primary example. It is a well-studied GPCR, implicated in the action of many psychedelic compounds, and has available high-resolution crystal structures, which are invaluable for structure-based drug design.

The Computational Workflow: A Validating System

Our workflow is designed as a funnel, progressively refining our predictions with increasing computational rigor. Each step includes internal checks and balances to ensure the trustworthiness of the generated data.

Sources

- 1. Metaescaline - Wikipedia [en.wikipedia.org]

- 2. Escaline - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. m.youtube.com [m.youtube.com]

- 5. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein-Coupled Receptor (GPCR) – Meiler Lab [meilerlab.org]

- 7. cusabio.com [cusabio.com]

- 8. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Pharmacological Screening of Novel Phenethylamine Analogs

Intended Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Abstract: The phenethylamine scaffold is the foundation for a vast array of neuroactive compounds, from essential neurotransmitters to critical therapeutics and novel psychoactive substances (NPS). The development of new analogs necessitates a robust, systematic, and mechanistically insightful pharmacological screening strategy to define their activity, selectivity, and therapeutic potential. This guide provides an in-depth framework for the in vitro characterization of new phenethylamine analogs, detailing a phased screening cascade from initial hit identification to advanced mechanistic profiling. It emphasizes the causal logic behind experimental choices, provides validated, step-by-step protocols for core assays, and offers a blueprint for data interpretation, ensuring scientific rigor and trustworthiness in the evaluation of this critical compound class.

Introduction: The Enduring Relevance of the Phenethylamine Scaffold

Phenethylamines are a cornerstone of neuropharmacology. This chemical class includes endogenous neurotransmitters (dopamine, norepinephrine), therapeutic agents for ADHD and depression (amphetamine, bupropion), and a continuously evolving landscape of NPS. Their primary mechanism involves the modulation of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—which are fundamental to regulating mood, cognition, and behavior.

The pharmacological effects of phenethylamines are principally mediated by their interaction with a specific set of protein targets:

-

Monoamine Transporters (MATs): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This reuptake process is crucial for terminating the neurotransmitter signal.[1] MATs are the primary targets for both therapeutic stimulants and drugs of abuse.[2]

-

Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor (GPCR) that is activated by trace amines (like β-phenethylamine) and various amphetamine-like compounds.[3][4] TAAR1 is an intracellular receptor that, upon activation, modulates monoamine transporter function and neurotransmitter signaling, often opposing the actions of traditional autoreceptors.[3]

-

Vesicular Monoamine Transporters (VMATs): Located on synaptic vesicles, VMATs sequester cytoplasmic monoamines into vesicles for subsequent release.[5] Some phenethylamines can disrupt VMAT function, altering neurotransmitter storage and release.[1]

-

GPCRs: Beyond TAAR1, some analogs may exhibit direct activity at various dopaminergic, serotonergic, or adrenergic G-protein coupled receptors, contributing to their overall pharmacological profile.

Screening new phenethylamine analogs is critical not only for discovering novel therapeutics but also for understanding the neurobiology of addiction and for public health surveillance of emerging NPS.[6] A well-designed screening cascade provides a comprehensive "fingerprint" of a compound's activity, revealing its potency, selectivity, and mechanism of action.

Chapter 1: The Pharmacological Screening Cascade

A logical, phased approach is essential for efficiently characterizing novel compounds. This cascade progresses from high-throughput primary screens to identify initial "hits" to more complex, lower-throughput secondary assays to elucidate the mechanism of action.

Caption: A workflow for characterizing new phenethylamine analogs.

Chapter 2: Phase 1 - Primary Screening Methodologies

The goal of primary screening is to efficiently identify which of the new analogs possess significant activity at the primary targets. This phase prioritizes throughput and sensitivity.

Monoamine Transporter Affinity: Radioligand Binding Assays

Scientific Rationale: Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific transporter or receptor.[7] The principle is competitive displacement: the ability of an unlabeled test compound to displace a known high-affinity radioligand from the target protein is measured. This provides a quantitative measure of how tightly the new compound binds to the transporter. Protocols from the NIMH Psychoactive Drug Screening Program (PDSP) serve as an authoritative benchmark for these assays.[8][9][10]

Detailed Protocol: Competitive Radioligand Binding for hDAT, hNET, and hSERT

-

Objective: To determine the binding affinity (Ki) of a novel phenethylamine analog at the human dopamine, norepinephrine, and serotonin transporters.

-

Materials:

-

Membrane Preparations: Cell membranes from HEK293 cells stably expressing either hDAT, hNET, or hSERT.[11]

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 (or [³H]CFT)

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

Non-specific Binding Ligands:

-

For hDAT: 10 µM Cocaine

-

For hNET: 10 µM Desipramine

-

For hSERT: 10 µM Fluoxetine

-

-

Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test phenethylamine analog in assay buffer.

-

In a 96-well plate, add in order: 50 µL assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or non-specific ligand), and 50 µL of radioligand at a final concentration near its dissociation constant (Kd).[11]

-

Initiate the binding reaction by adding 50 µL of the appropriate transporter-expressing membrane preparation to each well.

-

Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[10]

-

Terminate the reaction by rapid filtration over a 0.3% polyethyleneimine-treated filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioactivity.

-

Dry the filter mat, add scintillant, and quantify the bound radioactivity using a microplate scintillation counter.

-

-

Data Analysis & Validation:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Self-Validation: The assay is considered valid if the specific binding window (Total/Non-specific ratio) is >5 and the Ki of a known reference compound is within the expected range.

-

Monoamine Transporter Function: Uptake Inhibition Assays

Scientific Rationale: While binding assays measure affinity, they do not confirm functional activity. An uptake inhibition assay directly measures a compound's ability to block the primary function of the transporter: clearing neurotransmitter from the extracellular space.[7] This assay measures the potency (IC₅₀) of a compound as a functional blocker.

Detailed Protocol: [³H]-Neurotransmitter Uptake Inhibition Assay

-

Objective: To determine the potency (IC₅₀) of a novel phenethylamine analog to inhibit the uptake of dopamine, norepinephrine, or serotonin via their respective transporters.

-

Materials:

-

Cell Lines: Adherent HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[7]

-

Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Uptake Buffer: Krebs-HEPES buffer (KHB).

-

Non-specific Uptake Inhibitors: As used in the binding assay.

-

-

Procedure:

-

Grow cells to confluence in 96-well plates.

-

On the day of the assay, wash the cell monolayers once with room temperature KHB.[7]

-

Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound or vehicle control.[11]

-

Initiate the uptake reaction by adding the radiolabeled substrate (e.g., final concentration of 10-20 nM) to each well.

-

Incubate for a very short period (1-5 minutes) to measure the initial rate of transport, ensuring the measurement is on the linear portion of the uptake curve.[7]

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB.

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[7]

-

Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity taken up by the cells.

-

-

Data Analysis & Validation:

-

Calculate Specific Uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).

-

Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

-

Fit the data using non-linear regression to determine the IC₅₀ value.

-

Self-Validation: The assay is valid if the signal-to-background ratio (Total/Non-specific uptake) is >3 and the IC₅₀ of a reference inhibitor (e.g., cocaine for DAT) is consistent with historical values.

-

TAAR1 Activation: cAMP Assays

Scientific Rationale: TAAR1 is a Gs-coupled GPCR.[12] Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[3] Therefore, measuring intracellular cAMP accumulation is a direct functional readout of TAAR1 agonist activity.

Caption: Canonical Gs-coupled signaling cascade for TAAR1.

Detailed Protocol: Cell-Based cAMP Accumulation Assay (e.g., HTRF or BRET)

-

Objective: To determine the potency (EC₅₀) and efficacy of a novel phenethylamine analog as a TAAR1 agonist.

-

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human TAAR1.[13]

-

Assay Kit: A commercial cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[4][12] These kits provide superior sensitivity and a high-throughput format.

-

Stimulation Buffer: Typically a HEPES-buffered saline containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

-

Procedure:

-

Plate the TAAR1-expressing cells in a 384-well plate and allow them to adhere overnight.

-

Remove the culture medium and add the stimulation buffer containing serial dilutions of the test compound. Include a known TAAR1 agonist (e.g., 3-iodothyronamine) as a positive control.

-

Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.

-

Add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves cell lysis and the addition of donor/acceptor molecules that generate a signal proportional to the cAMP concentration.

-

Incubate for 60 minutes to allow the detection reaction to proceed.

-

Read the plate on a compatible microplate reader (e.g., a BRET- or HTRF-capable reader).

-

-

Data Analysis & Validation:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum efficacy, often expressed relative to a reference agonist).

-

Self-Validation: The assay is valid if the Z'-factor (a measure of assay quality) is ≥ 0.5 and the positive control yields an EC₅₀ within the expected range.

-

Chapter 3: Phase 2 - Advanced Mechanistic Characterization

Analogs that show significant activity ("hits") in primary screens must be further investigated to determine their precise mechanism of action. For phenethylamines, the most critical distinction is between a reuptake inhibitor and a substrate/releaser.

Distinguishing Inhibitors from Releasers: Neurotransmitter Efflux Assays

Scientific Rationale: A reuptake inhibitor simply blocks the transporter from the outside, preventing neurotransmitter re-entry. A substrate, in contrast, is actively transported into the neuron by the transporter.[14] Once inside, substrates can induce transporter-mediated efflux (reverse transport), causing a massive, non-vesicular release of neurotransmitter from the cytoplasm into the synapse.[1] An efflux assay is the definitive method to differentiate these two mechanisms.[15]

Caption: Contrasting mechanisms of transporter modulation.

Detailed Protocol: Superfusion-Based [³H]-MPP⁺ Efflux Assay

-

Objective: To determine if a novel phenethylamine analog induces neurotransmitter efflux via monoamine transporters. ([³H]-MPP⁺ is a commonly used substrate analog).

-

Materials:

-

Cell Lines: HEK293 cells expressing hDAT, hNET, or hSERT.

-

Radiolabeled Substrate: [³H]-MPP⁺ (a substrate for all three MATs) or [³H]-Dopamine.

-

Superfusion System: A multi-channel peristaltic pump system that allows for continuous washing of cells and collection of fractions.

-

-

Procedure:

-

Loading Phase: Incubate the cells with the radiolabeled substrate (e.g., 20 nM [³H]-MPP⁺) for 30-45 minutes to allow it to accumulate inside the cells.

-

Wash Phase: Transfer the cells to the superfusion apparatus. Continuously wash the cells with buffer at a constant rate (e.g., 1 mL/min) for 45-60 minutes to establish a stable, low-level baseline of radioactivity release. Collect the superfusate in fractions (e.g., every 5 minutes).

-

Stimulation Phase: Switch to a buffer containing the test compound (at a concentration ~10x its IC₅₀ from the uptake assay) or a reference releaser (e.g., d-amphetamine). Continue collecting fractions for another 30-40 minutes.

-

Quantification: At the end of the experiment, lyse the cells to determine the amount of radioactivity remaining. Quantify the radioactivity in each collected fraction and the final cell lysate using liquid scintillation counting.

-

-

Data Analysis & Validation:

-

Calculate the amount of radioactivity released in each fraction as a percentage of the total radioactivity present at the start of that fraction.

-

Plot the fractional release rate over time. A compound that induces efflux will cause a sharp, significant spike in radioactivity release above the baseline during the stimulation phase. A simple reuptake inhibitor will not.

-

Quantify the peak efflux as a percentage of total cellular radioactivity.

-

Self-Validation: The baseline release should be stable before stimulation. The positive control (d-amphetamine) must produce a robust efflux peak, while a negative control (cocaine, a pure inhibitor) should produce no peak.

-

Probing GPCR Signaling Bias: β-Arrestin Recruitment Assays

Scientific Rationale: G-protein coupled receptors can signal through more than just G-proteins.[16][17] Upon agonist binding, GPCRs are phosphorylated, which promotes the binding of proteins called β-arrestins.[18] β-arrestin recruitment not only desensitizes the G-protein signal but also initiates its own distinct signaling cascades.[18][19][20] Some ligands may preferentially activate one pathway over the other (G-protein vs. β-arrestin), a phenomenon known as "biased signaling."[21] A β-arrestin recruitment assay is essential for fully profiling the activity of a TAAR1 agonist.

Detailed Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay

-

Objective: To measure the ability of a TAAR1 agonist to induce the recruitment of β-arrestin to the receptor.

-

Materials:

-

Cell Line: An engineered cell line co-expressing TAAR1 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment (e.g., PathHunter® cells).[19]

-

Assay Kit: A commercial kit containing the cell detection reagents and substrate.[19]

-

-

Procedure:

-

Plate the engineered cells in a 384-well assay plate.

-

Add serial dilutions of the test compound (the TAAR1 agonist identified in the cAMP screen).

-

Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[19] This brings the two enzyme fragments into close proximity, forming an active enzyme.

-

Add the detection reagents, including the chemiluminescent substrate for the complemented enzyme.

-

Incubate for 60 minutes at room temperature.

-

Read the chemiluminescent signal on a plate reader.

-

-

Data Analysis & Validation:

-

Plot the luminescence signal against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.

-

Bias Analysis: The "bias factor" can be calculated by comparing the potency and efficacy of the compound in the cAMP (G-protein) assay versus the β-arrestin assay, relative to a balanced reference agonist. This provides a quantitative measure of signaling preference.

-

Chapter 4: Data Synthesis and Candidate Prioritization

The final step is to integrate all the data to build a comprehensive pharmacological profile for each analog. A summary table is the most effective way to compare compounds.

Table 1: Example Pharmacological Profile of Novel Phenethylamine Analogs

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | hDAT Uptake IC₅₀ (nM) | hNET Uptake IC₅₀ (nM) | hSERT Uptake IC₅₀ (nM) | hDAT Efflux (% Release) | TAAR1 cAMP EC₅₀ (nM) | TAAR1 β-Arrestin EC₅₀ (nM) |

| Analog A | 15 | 250 | >10,000 | 45 | 800 | >10,000 | 65% | >10,000 | >10,000 |

| Analog B | 80 | 95 | 1200 | 250 | 300 | 3500 | 5% | >10,000 | >10,000 |

| Analog C | >5,000 | >5,000 | >5,000 | >10,000 | >10,000 | >10,000 | <2% | 50 | 250 |

| Reference 1 | 150 | 50 | 2500 | 290 | 100 | 4000 | 4% | >10,000 | >10,000 |

| Reference 2 | 25 | 5 | 200 | 75 | 20 | 500 | 80% | 150 | 180 |

Reference 1: Cocaine (Inhibitor); Reference 2: d-Amphetamine (Releaser/TAAR1 Agonist)

Interpretation and Prioritization:

-

Analog A is a potent and selective DAT releaser . Its high affinity and potent functional activity at DAT, coupled with strong efflux induction and low affinity for NET/SERT, make it a classic amphetamine-like compound.

-

Analog B is a non-selective monoamine reuptake inhibitor . It binds to and inhibits all three transporters with moderate potency but does not induce significant efflux. Its profile is more akin to cocaine.

-

Analog C is a potent and G-protein biased TAAR1 agonist . It has no activity at the monoamine transporters but potently activates the TAAR1/cAMP pathway with significantly less potency in recruiting β-arrestin. This profile suggests a novel mechanism of action, potentially with therapeutic implications for conditions where TAAR1 activation is desired without the strong desensitization mediated by β-arrestin.

Based on these profiles, a research program could prioritize Analog C for its novel and selective mechanism, or Analog A if the goal is to develop a potent dopamine-releasing agent.

References

-

Title: Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

-

Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

-

Title: Recent progress in assays for GPCR drug discovery Source: PubMed URL: [Link]

-

Title: ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment Source: BioRxiv URL: [Link]

-

Title: Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay Source: PubMed URL: [Link]

-

Title: cAMP Hunter™ Rat TAAR1 Cell-Based Assay Kit (CHO-K1) Source: DiscoverX URL: [Link]

-

Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]

-

Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: Trends in Pharmacological Sciences URL: [Link]

-

Title: MULTISCREEN™ Beta Arrestin Sensor Technology Source: Multispan, Inc. URL: [Link]

-

Title: Why Study GPCR Arrestin Recruitment? Source: DiscoverX URL: [Link]

-

Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

-

Title: Assay Protocol Book - PDSP Source: NIMH Psychoactive Drug Screening Program URL: [Link]

-

Title: TAAR1 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing Source: PubMed URL: [Link]

-

Title: Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse Source: PMC - NIH URL: [Link]

-

Title: An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function Source: PMC - NIH URL: [Link]

-

Title: Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry Source: MDPI URL: [Link]

-

Title: PDSP - NIMH Psychoactive Drug Screening Program Source: The University of North Carolina at Chapel Hill URL: [Link]

-

Title: University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program - PDSP Source: NIMH PDSP URL: [Link]

-

Title: (NIMH PDSP) Source: NIMH PDSP URL: [Link]

-

Title: The NIMH Psychoactive Drug Screening Program (PDSP) Source: National Institute of Mental Health URL: [Link]

-

Title: Standard procedures for monoamine transporter and receptor-binding assays Source: ResearchGate URL: [Link]

-

Title: Novel Psychoactive Substances: Testing Challenges and Strategies Source: Today's Clinical Lab URL: [Link]

-

Title: Helping Identify Novel Psychoactive Substances Source: AZoLifeSciences URL: [Link]

-

Title: Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 Source: Frontiers in Pharmacology URL: [Link]

-

Title: Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 Source: PubMed URL: [Link]

-

Title: Monoamine transporters: structure, intrinsic dynamics and allosteric regulation Source: Nature Reviews Neuroscience URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Testing For Novel Psychoactive Substances Source: Agilent URL: [Link]

-

Title: Overview of Monoamine Transporters Source: Current Protocols in Pharmacology URL: [Link]

-

Title: Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning Source: ChemRxiv URL: [Link]

-

Title: The ins and outs of vesicular monoamine transporters Source: Journal of General Physiology URL: [Link]

-

Title: Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS Source: Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: The Chemical Tools for Imaging Dopamine Release Source: PMC - NIH URL: [Link]

-

Title: Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding Source: PLOS ONE URL: [Link]

-

Title: Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse Source: ScienceDirect URL: [Link]

-

Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: Current Protocols in Pharmacology URL: [Link]

Sources

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine transporter inhibitors and substrates as treatments for stimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. clinicallab.com [clinicallab.com]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 10. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 13. cAMP Hunter™ Rat TAAR1 Cell-Based Assay Kit (CHO-K1) [discoverx.com]

- 14. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. multispaninc.com [multispaninc.com]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 21. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethoxyphenethylamine and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxyphenethylamine, a substituted phenethylamine, and its closely related analogs. Due to the limited direct research on this compound, this document synthesizes information from structurally similar and more extensively studied compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The focus is on the chemical structure, physicochemical properties, synthesis methodologies, pharmacological profiles, and analytical characterization of this class of molecules.

Core Chemical Profile: this compound

This compound is a substituted phenethylamine featuring an ethoxy group at the third position of the phenyl ring. While this specific compound is not extensively documented in scientific literature, its structural analogs, particularly those with additional methoxy substitutions, have been subjects of chemical and pharmacological investigation.

Chemical Structure and Identification

The foundational structure consists of a phenethylamine core with an ethoxy (-O-CH₂CH₃) group at the meta-position of the benzene ring.

Key Identifiers for a Closely Related Analog, 3-Ethoxy-4-methoxyphenethylamine:

| Identifier | Value |

| CAS Number | 86456-97-5[1] |

| Molecular Formula | C₁₁H₁₇NO₂[1] |

| Molecular Weight | 195.26 g/mol [1] |

| IUPAC Name | 2-(3-Ethoxy-4-methoxyphenyl)ethanamine[1] |

Note: The data presented is for the closely related analog, 3-Ethoxy-4-methoxyphenethylamine, due to the scarcity of data for this compound.

Physicochemical Properties

The physicochemical properties of ethoxy-substituted phenethylamines are crucial for understanding their behavior in biological systems and for developing analytical methods. Below is a summary of computed and experimental data for related compounds.

| Property | Value (for 3-Methoxy-4-ethoxyphenethylamine) | Reference |

| XLogP3 | 1.1 | [2] |

| Topological Polar Surface Area | 44.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

Synthesis of Ethoxy-Substituted Phenethylamines

The synthesis of ethoxy-substituted phenethylamines generally follows established routes for phenethylamine synthesis, with modifications to introduce the desired alkoxy groups. A common and effective method is the condensation of a substituted benzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene.

General Synthesis Pathway

The following diagram illustrates a typical synthesis route for a phenethylamine derivative, starting from a substituted benzaldehyde.

Caption: General synthesis of phenethylamines.

Detailed Experimental Protocol: Synthesis of 3-Methoxy-4-ethoxyphenethylamine (MEPEA)

This protocol, adapted from the work of Alexander Shulgin, details the synthesis of a closely related analog and serves as a representative example.[2]

Step 1: Condensation of 3-Methoxy-4-ethoxybenzaldehyde with Nitromethane

-

A solution of the substituted benzaldehyde and nitromethane is prepared in a suitable solvent, such as acetic acid.

-

A catalyst, typically an amine like cyclohexylamine or ammonium acetate, is added.[3]

-

The mixture is heated, often on a steam bath, for a specified period to drive the condensation reaction.[3]

-

Upon cooling and dilution with water, the β-nitrostyrene intermediate precipitates as a crystalline solid.[3]

-

The product is collected by filtration, washed, and can be recrystallized for purification.[3]

Step 2: Reduction of the β-Nitrostyrene Intermediate

-

The purified β-nitrostyrene is dissolved in an anhydrous solvent, such as diethyl ether or tetrahydrofuran.

-

This solution is added to a stirred suspension of a powerful reducing agent, like lithium aluminum hydride (LAH), in the same solvent.[2]

-

The reaction is typically refluxed for several hours to ensure complete reduction of the nitro group to an amine.

-

The reaction is then carefully quenched with water and a strong base (e.g., NaOH) to decompose the excess LAH and precipitate the aluminum salts.

-

The resulting mixture is filtered, and the organic phase is separated.

-

The solvent is removed under vacuum to yield the freebase of the phenethylamine as an oil.

-

For purification and stable storage, the freebase can be converted to its hydrochloride salt by dissolving it in an appropriate solvent (e.g., isopropanol) and adding concentrated hydrochloric acid. The salt then precipitates and can be collected and dried.[2]

Pharmacological Profile

The pharmacological effects of substituted phenethylamines are primarily mediated by their interactions with monoamine neurotransmitter systems, particularly serotonin receptors.

Mechanism of Action

Substituted phenethylamines are known to act as agonists or partial agonists at various serotonin (5-HT) receptors, with the 5-HT₂A receptor being a key target for psychedelic effects.[4][5] Their affinity for other receptors, such as those for dopamine and norepinephrine, can also contribute to their overall pharmacological profile.

Receptor Binding and Functional Activity

While specific binding data for this compound is not available, studies on a wide range of alkoxy-substituted phenethylamines have provided valuable structure-activity relationship (SAR) insights. Generally, the pattern and type of alkoxy substitution on the phenyl ring significantly influence receptor affinity and efficacy.[6][7]

Key Findings from Analog Studies:

-

Affinity for 5-HT₂A Receptors: Many alkoxy-substituted phenethylamines exhibit moderate to high affinity for the 5-HT₂A receptor.[8]

-

Functional Activity: These compounds typically act as partial agonists at the 5-HT₂A receptor.[8]

-

Influence of Alkoxy Chain Length: Extending the alkoxy group can impact receptor affinity and potency.[4]

The following diagram illustrates the interaction of a phenethylamine with a G-protein coupled receptor, such as the 5-HT₂A receptor.

Caption: Phenethylamine interaction with 5-HT2A receptor.

Psychoactive Effects

The subjective effects of these compounds in humans are dose-dependent. For instance, 3-Methoxy-4-ethoxyphenethylamine (MEPEA) is reported to produce a mild "lifting of spirits" at dosages of 300 mg or greater, with a short duration.[2][9][10] Other related compounds, like escaline (3,5-dimethoxy-4-ethoxyphenethylamine), are more potent psychedelics.[11]

Analytical Characterization

The identification and quantification of this compound and its analogs in laboratory samples are crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like phenethylamines. The mass spectra of these compounds are characterized by specific fragmentation patterns.

Expected Fragmentation Pattern:

-

Alpha-Cleavage: The most common fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, resulting in a stable iminium ion.

-

Benzyl Fragment: The other part of the molecule forms a substituted benzyl cation.

-

Isobaric Compounds: It is important to note that different regioisomers of ethoxyphenethylamines can be isobaric (have the same molecular weight) and may produce similar fragment ions, necessitating chromatographic separation for unambiguous identification.[12][13]

The following diagram illustrates the primary fragmentation pathway of a phenethylamine in mass spectrometry.

Caption: Primary mass spectral fragmentation of phenethylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of synthesized phenethylamines. Both ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the positions of the substituents on the aromatic ring and the integrity of the ethylamine side chain.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amine (N-H stretching) and the aromatic ring (C=C and C-H stretching).

Metabolism and Toxicity

There is very limited specific data on the metabolism and toxicity of this compound. However, general principles of phenethylamine metabolism and toxicity can be inferred from related compounds.

Metabolism

Phenethylamines are typically metabolized in the liver through various pathways, including:

-

Oxidative deamination: Catalyzed by monoamine oxidase (MAO).

-

N-acetylation: A common metabolic route for primary amines.[14]

-

Hydroxylation: Of the aromatic ring.[14]

-

O-dealkylation: Of the ethoxy and methoxy groups.

Recent studies on related phenethylamines like proscaline have identified hydroxylated and N-acetylated products as major metabolites.[14]

Toxicity

The toxicity of substituted phenethylamines is generally associated with their stimulant and serotonergic effects. Overdose can lead to a range of adverse effects, from mild to life-threatening.[[“]]

Potential Adverse Effects:

-

Cardiovascular: Tachycardia, hypertension.[16]

-

Neurological: Agitation, hallucinations, seizures.[16]

-

Metabolic: Hyperthermia, metabolic acidosis.[16]

It is crucial for researchers to handle these compounds with appropriate safety precautions, as some are classified as corrosive and can cause skin and eye damage.[17][18]

Conclusion

This compound represents a core structure within a broader class of pharmacologically active substituted phenethylamines. While direct research on this specific molecule is sparse, a wealth of information can be gleaned from its more extensively studied analogs. This guide provides a foundational understanding of the synthesis, pharmacology, and analysis of ethoxy-substituted phenethylamines, offering a valuable resource for scientists and researchers in the field of drug discovery and development. Further investigation into the specific properties of this compound is warranted to fully elucidate its potential.

References

- 3-Methoxy-4-ethoxyphenethylamine - Grokipedia. (n.d.).

- 3-Methoxy-4-ethoxyphenethylamine. (n.d.). In WikiMed Medical Encyclopedia.

- 3-Ethoxy-4-methoxyphenethylamine. (n.d.). Oakwood Chemical.

- GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (n.d.).

- 3-Methoxy-4-ethoxyphenethylamine. (n.d.). In Wikipedia.

- 3-Methoxyphenethylamine. (n.d.). In Wikipedia.

- 3C-E - Grokipedia. (n.d.).

- Erowid Online Books : "PIHKAL" - #72 E. (n.d.). Erowid.

- Metaescaline. (n.d.). In Wikipedia.

- Erowid Online Books : "PIHKAL" - #96 M. (2013, August 15). Erowid.

- 3-Methoxyphenethylamine 97 2039-67-0. (n.d.). Sigma-Aldrich.

- 3,5-Dimethoxyphenethylamine - Grokipedia. (n.d.).

- Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (n.d.). ResearchGate.

- Metaescaline. (n.d.). chemeurope.com.

- Metaescaline (hydrochloride) (CAS 90132-32-4). (n.d.). Cayman Chemical.

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). PMC - PubMed Central.

- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (n.d.). PubMed Central.

- 3-Methoxyphenethylamine | C9H13NO | CID 74866. (n.d.). PubChem.

- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022, February 9). PubMed.

- Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. (n.d.). PubMed.

- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020, September 1). PubMed.

- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (n.d.). Blossom Analysis.

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI.

- Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (n.d.). Frontiers.

- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (n.d.). Frontiers.

- Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate.

- Theoretical Synthesis of 3,4,5-Alkoxy-PEA. (2005, May 4). Sciencemadness.org.

- Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. (n.d.).

- Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. (n.d.). PubMed.

- Phenethylamine Toxicity and Adverse Effects. (n.d.). Consensus.

- 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694. (n.d.). PubChem.

- 3,4,5-Trimethoxyphenoxyethylamine. (n.d.). In Wikipedia.

- Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. (2019, April 4). Auburn University.

- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate.

- Analytical Methods. (n.d.). OPUS.

- Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. (2013, June 4). PubMed.

- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (n.d.). ResearchGate.

Sources

- 1. 3-Ethoxy-4-methoxyphenethylamine [oakwoodchemical.com]

- 2. grokipedia.com [grokipedia.com]

- 3. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]